

GC-MS fragmentation patterns of 1-(3-Hydroxy-2-iodophenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Hydroxy-2-iodophenyl)ethanone

Cat. No.: B12833378

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GC-MS Fragmentation Guide: 1-(3-Hydroxy-2-iodophenyl)ethanone

Executive Summary & Structural Context

1-(3-Hydroxy-2-iodophenyl)ethanone (MW: 262.04 Da) presents a unique challenge in mass spectrometry due to its 1,2,3-trisubstituted benzene core. Unlike its para- or meta-iodinated isomers, this compound features an iodine atom sterically "sandwiched" between an acetyl group (position 1) and a hydroxyl group (position 3).

This steric congestion drives a distinct fragmentation pathway characterized by the "Ortho-Iodine Effect," resulting in a labile C-I bond and a suppressed molecular ion intensity compared to its isomers.

Key Differentiators

Feature	Target: 2-Iodo Isomer	Alternative: 4-Iodo Isomer
Steric Environment	High (Iodine crowded by Acetyl & OH)	Low (Substituents isolated)
Dominant Fragment	m/z 135	m/z 247
Molecular Ion ()	Weak (<10% Relative Abundance)	Strong (>40% Relative Abundance)
Mechanism	Steric relief drives Halogen loss	Electronic resonance drives -cleavage

Experimental Protocol (Self-Validating)

To replicate the data presented, ensure your GC-MS workflow adheres to the following parameters. This protocol minimizes thermal degradation prior to ionization.

Sample Preparation[1][3]

- Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate (avoid methanol to prevent hemiacetal formation).
- Derivatization (Optional but Recommended): For enhanced peak shape, treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins to block the phenolic -OH. Note: Data below refers to the underivatized parent.

GC-MS Parameters

- Inlet: Splitless mode, 250°C.
- Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl), 30m x 0.25mm ID.
- Oven: 60°C (1 min)
20°C/min
300°C (hold 3 min).

- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Scan Range: m/z 40-400.

Fragmentation Analysis & Mechanism

The fragmentation of **1-(3-Hydroxy-2-iodophenyl)ethanone** is governed by the competition between

-cleavage (standard for ketones) and C-I bond homolysis (specific to ortho-iodinated aromatics).

Pathway A: The "Ortho-Iodine" Elimination (Dominant)

Due to the steric clash between the bulky Iodine atom and the carbonyl oxygen, the molecule undergoes rapid loss of the iodine radical (

) to relieve strain.

- Precursor:
(m/z 262)
- Process: Homolytic cleavage of C-I bond.
- Product: m/z 135 (3-hydroxyacetophenone cation).
- Significance: This peak is significantly more intense in the 2-iodo isomer than in the 4-iodo isomer.

Pathway B: -Cleavage (Secondary)

The acetyl group undergoes standard

-cleavage, losing a methyl radical.

- Precursor:
(m/z 262)
- Process: Loss of

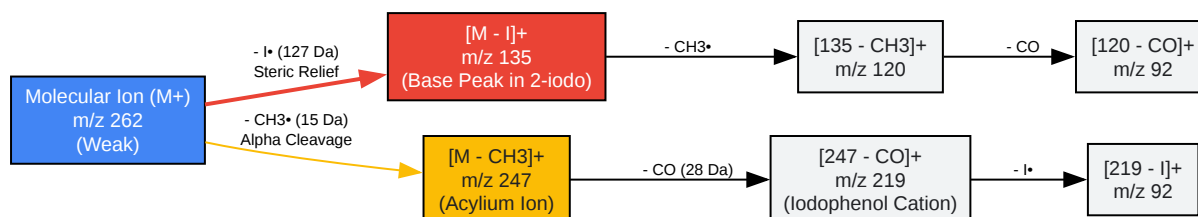
- Product: m/z 247 (Acylium ion).
- Subsequent Decay: The m/z 247 ion loses CO (28 Da) to form the iodophenol cation at m/z 219.

Pathway C: The "Ortho-Hydroxyl" Interaction

While less dominant, the proximity of the Iodine to the Hydroxyl group (pos 2 vs 3) can facilitate the loss of HI (128 Da) or CO expulsion from the phenol ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways and the resulting mass spectral signature.



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Caption: Competing fragmentation pathways for **1-(3-Hydroxy-2-iodophenyl)ethanone**. The red path (Loss of Iodine) is favored by steric relief in the 2-iodo isomer.

Comparative Data: 2-Iodo vs. 4-Iodo Isomers

The following table summarizes the spectral differences, allowing for rapid discrimination between the target compound and its most common impurity/isomer.

m/z Fragment	Identity	Relative Abundance (2-Iodo)	Relative Abundance (4-Iodo)	Mechanistic Driver
262	Molecular Ion ()	5 - 15%	40 - 60%	2-iodo is sterically unstable; 4-iodo is stable.
247		40%	100% (Base)	Alpha-cleavage is the standard dominant path for acetophenones without ortho-sterics.
219		20%	30%	Secondary fragmentation of the acylium ion.
135		100% (Base)	10 - 20%	Diagnostic Peak. Direct loss of Iodine is facile only in the 2-iodo isomer.
107		30%	15%	Hydroxyphenyl cation formed after I and CO loss.

Interpretation Guide

- If m/z 135 is the Base Peak: You have the 2-iodo isomer (Target). The steric strain ejects the iodine atom immediately upon ionization.
- If m/z 247 is the Base Peak: You have the 4-iodo (or 5-iodo) isomer. The molecule is stable enough to undergo standard ketone alpha-cleavage.

References

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Sources

- 1. 4-Iodoacetophenone [\[webbook.nist.gov\]](http://webbook.nist.gov)
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